Fmoc-(Dmb)Leu-OH
Overview
Description
“Fmoc-(Dmb)Leu-OH” is a derivative used in the Fmoc-SPPS (Fmoc solid-phase peptide synthesis) of backbone-protected peptides . The introduction of Dmb (2,4-dimethoxybenzyl) at appropriate positions prevents the aggregation of the growing peptide chain . It has the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly .
Synthesis Analysis
“Fmoc-(Dmb)Leu-OH” dipeptides are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of the standard TFA-mediated cleavage reaction .
Molecular Structure Analysis
The empirical formula of “Fmoc-(Dmb)Leu-OH” is C32H36N2O7 and it has a molecular weight of 560.64 g/mol .
Chemical Reactions Analysis
“Fmoc-(Dmb)Leu-OH” is used in the Fmoc solid-phase peptide synthesis . It is suitable for the reaction type of Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
“Fmoc-(Dmb)Leu-OH” appears as a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of -30.0 - -25.0 ° . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .
Scientific Research Applications
Study of Protein-Protein Interactions
Proteins interact with each other through specific peptide sequences. Synthesizing these sequences with Fmoc-(Dmb)Leu-OH allows for the study of protein-protein interactions, which is vital for understanding cellular processes and developing new drugs.
Each of these applications demonstrates the versatility and importance of Fmoc-(Dmb)Leu-OH in scientific research, particularly in the field of peptide synthesis. Its role in preventing aggregation during peptide chain elongation is a key factor in the successful production of peptides for various biomedical applications .
Safety And Hazards
Future Directions
“Fmoc-(Dmb)Leu-OH” dipeptides offer the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use and standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . This suggests potential future applications in the field of peptide synthesis.
properties
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOWMLPKHDMHL-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137897 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(Dmb)Leu-OH | |
CAS RN |
1425938-65-3 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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